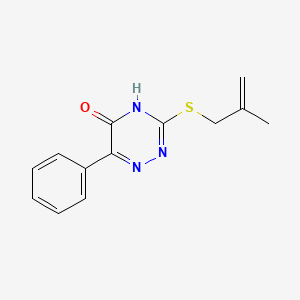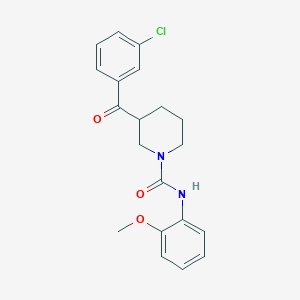![molecular formula C15H20N6O2 B5998383 1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B5998383.png)
1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the construction of the purine ring followed by the introduction of the triazine moiety. Key steps may include:
Cyclization Reactions: Formation of the purine ring through cyclization of appropriate intermediates.
Functional Group Transformations: Introduction of the but-2-enyl, ethyl, and methyl groups through various functional group transformations.
Triazine Ring Formation: Construction of the triazine ring via cyclization reactions involving nitrogen-containing precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and flow chemistry may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating genetic expression or replication processes.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Purine Derivatives: Compounds such as caffeine, theobromine, and adenine share the purine ring structure.
Triazine Derivatives: Compounds like melamine and cyanuric chloride contain the triazine ring.
Uniqueness: 1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its combined purine and triazine rings, along with specific functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(E)-but-2-enyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-7-8-21-14-16-12-11(20(14)9-10(3)17-21)13(22)19(6-2)15(23)18(12)4/h5,7H,6,8-9H2,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZWNVKSJOHQGT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=CC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3C/C=C/C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorophenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]morpholine](/img/structure/B5998313.png)

![methyl 1-[2-hydroxy-3-(3-{[(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B5998324.png)
![1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethylamino)methyl]piperidin-2-one](/img/structure/B5998330.png)


![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B5998358.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5998374.png)
![2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B5998380.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B5998387.png)
![4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5998389.png)
![3-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5998393.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5998399.png)
